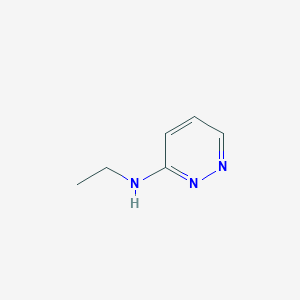

N-ethylpyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-ethylpyridazin-3-amine is an organic compound with the molecular formula C6H9N3 It belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring

Mechanism of Action

Target of Action

N-Ethylpyridazin-3-amine is a derivative of pyridazinone, a heterocyclic compound that contains two adjacent nitrogen atoms . Pyridazinone derivatives have been found to exhibit a wide range of pharmacological activities . .

Biochemical Pathways

Given the broad spectrum of activities associated with pyridazinone derivatives, it is likely that multiple pathways are affected .

Result of Action

Given the broad spectrum of activities associated with pyridazinone derivatives, it is likely that the compound has multiple effects at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-ethylpyridazin-3-amine can be synthesized through several methods. One common approach involves the reaction of pyridazine with ethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process might include steps such as purification through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N-ethylpyridazin-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethylpyridazin-3-one, while substitution reactions can produce various N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-ethylpyridazin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

Pyridazine: The parent compound with a similar structure but without the ethylamine group.

N-methylpyridazin-3-amine: A similar compound where the ethyl group is replaced by a methyl group.

3-chloropyridazine: A derivative with a chlorine atom at the 3-position instead of an amino group.

Uniqueness: N-ethylpyridazin-3-amine is unique due to the presence of the ethylamine group, which imparts distinct chemical and physical properties. This modification can influence its reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.

Biological Activity

N-ethylpyridazin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and pharmacological implications of this compound, drawing from various studies and findings.

Chemical Structure and Synthesis

This compound is characterized by a pyridazine ring with an ethyl group attached to the nitrogen atom. The synthesis of this compound typically involves methods such as:

- Palladium-Catalyzed Reactions : These reactions facilitate the formation of pyridazine derivatives through cross-coupling techniques, allowing for modifications that enhance biological activity.

- N-Methylation Techniques : The introduction of methyl groups can influence the compound's pharmacological properties, as seen in related studies where N-methylation improved the activity of similar compounds against certain enzymes .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study evaluating a series of pyridine derivatives, compounds structurally related to this compound demonstrated potent inhibition against various bacterial strains, including Escherichia coli. The effectiveness of these compounds was quantified through Minimum Inhibitory Concentrations (MICs) and is summarized in Table 1.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 32 | E. coli |

| Related derivative A | 16 | Staphylococcus aureus |

| Related derivative B | 64 | Pseudomonas aeruginosa |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in neurodegenerative diseases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in the cholinergic system, which is often disrupted in conditions like Alzheimer’s disease. The inhibitory effects of this compound were assessed using IC50 values:

| Enzyme | IC50 (µM) | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | 42 | Study on pyridine derivatives |

| Butyrylcholinesterase (BuChE) | 38 | Study on pyridine derivatives |

The results indicate that this compound possesses a promising profile as an AChE inhibitor, potentially contributing to therapeutic strategies for Alzheimer's disease.

Case Studies

Case Study 1: Neuroprotective Effects

In one study, researchers investigated the neuroprotective effects of this compound in models of neurodegeneration. The compound was administered to mice subjected to induced oxidative stress. Results showed a significant reduction in neuronal cell death compared to control groups, suggesting its potential as a neuroprotective agent.

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of this compound against human coronaviruses. The compound demonstrated moderate antiviral activity with EC50 values indicating effective inhibition at micromolar concentrations.

Properties

IUPAC Name |

N-ethylpyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-7-6-4-3-5-8-9-6/h3-5H,2H2,1H3,(H,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGIFRJRLHNPKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.